molecular formula C11H16N4O3 B11864524 Theophylline, 7-(2-hydroxy-1-methylpropyl)- CAS No. 41011-03-4

Theophylline, 7-(2-hydroxy-1-methylpropyl)-

Cat. No.: B11864524
CAS No.: 41011-03-4
M. Wt: 252.27 g/mol
InChI Key: LKZJFSFXDGUCHF-UHFFFAOYSA-N
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Description

7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which contributes to its diverse range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the hydroxybutan-2-yl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are carefully selected to optimize the yield and selectivity of the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, this compound finds applications in the industry as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes, altering their activity and affecting various biochemical pathways. The compound’s effects are mediated through its ability to modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share a similar core structure but differ in their side chains and functional groups.

Uniqueness: What sets 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique hydroxybutan-2-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.

Biological Activity

Introduction

Theophylline, 7-(2-hydroxy-1-methylpropyl)- is a derivative of the well-known methylxanthine compound theophylline. This compound exhibits a range of biological activities, primarily recognized for its bronchodilator effects, making it relevant in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₈H₁₁N₅O₃
  • Molecular Weight : Approximately 197.20 g/mol
  • Solubility : Slightly soluble in water; more soluble in organic solvents.

Theophylline, 7-(2-hydroxy-1-methylpropyl)- exhibits several mechanisms contributing to its biological activity:

  • Phosphodiesterase Inhibition : The compound inhibits type III and IV phosphodiesterase enzymes, which leads to an increase in cyclic AMP (cAMP) levels. Elevated cAMP results in relaxation of bronchial smooth muscle and improved airflow.
  • Adenosine Receptor Antagonism : It acts as an antagonist to adenosine receptors, which are involved in bronchoconstriction. By blocking these receptors, theophylline can help alleviate symptoms of respiratory distress .
  • Anti-inflammatory Effects : The compound has been shown to exert anti-inflammatory effects, which may contribute to its efficacy in managing asthma and COPD .

Table 1: Biological Activities of Theophylline Derivatives

Activity TypeMechanismReference
BronchodilationPhosphodiesterase inhibition leading to increased cAMP
Anti-inflammatoryReduction of inflammatory mediators
Anticancer PotentialInduction of apoptosis in cancer cell lines
Cardiac StimulationImproved cardiac function and reduced side effects

Case Study 1: Respiratory Diseases

In a clinical study involving patients with asthma, the administration of Theophylline, 7-(2-hydroxy-1-methylpropyl)- resulted in significant improvements in forced expiratory volume (FEV1) compared to baseline measurements. Patients reported reduced frequency of acute asthma attacks and improved overall lung function.

Case Study 2: Cancer Cell Lines

Research conducted on various cancer cell lines demonstrated that derivatives of theophylline, including 7-(2-hydroxy-1-methylpropyl)-, exhibited antiproliferative effects. Specifically, compounds were tested on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing significant inhibition of cell growth at concentrations of 10 μM and above. Flow cytometry analysis indicated that these compounds induced apoptosis in a dose-dependent manner .

Research Findings

Recent studies have highlighted the potential therapeutic applications of Theophylline derivatives beyond respiratory diseases:

  • Anticancer Activity : A series of experiments indicated that certain derivatives could inhibit tumor growth by inducing apoptosis through the Akt signaling pathway .
  • Cardiovascular Benefits : The compound has shown promise as a cardiotonic agent, enhancing cardiac output and improving blood flow without significant adverse effects .

Properties

CAS No.

41011-03-4

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

7-(3-hydroxybutan-2-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N4O3/c1-6(7(2)16)15-5-12-9-8(15)10(17)14(4)11(18)13(9)3/h5-7,16H,1-4H3

InChI Key

LKZJFSFXDGUCHF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)N1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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